molecular formula C36H34K2N6O10S2 B13726426 AF568 azide, 6-isomer

AF568 azide, 6-isomer

Cat. No.: B13726426
M. Wt: 853.0 g/mol
InChI Key: SMJACSSSBQURHX-UHFFFAOYSA-L
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Description

AF568 azide, 6-isomer is a fluorescent dye known for its high photochemical stability, specificity, and efficiency in labeling biomolecules. It is structurally and functionally similar to Alexa Fluor 568 stain, a well-known member of the Alexa Fluor family of fluorescent markers. This compound has an excitation peak at 572 nm and an emission peak at 598 nm, making it an excellent tool for imaging purposes, including fluorescent microscopy and flow cytometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically do not require high temperature or pressure, making the synthesis process relatively straightforward .

Industrial Production Methods

The industrial production of AF568 azide, 6-isomer involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

AF568 azide, 6-isomer primarily undergoes click chemistry reactions, where the azide group reacts with alkyne-containing biomolecules to form stable bioconjugates. This reaction is highly specific and efficient, making it a powerful technique for labeling biomolecules .

Common Reagents and Conditions

The click chemistry reaction involving this compound typically uses copper(I) as a catalyst. The reaction conditions are mild, usually occurring at room temperature and neutral pH, which helps maintain the integrity of the biomolecules being labeled .

Major Products Formed

The major products formed from the reaction of this compound with alkyne-containing biomolecules are stable bioconjugates. These bioconjugates are used in various imaging applications due to their high fluorescence and photostability .

Scientific Research Applications

AF568 azide, 6-isomer has a wide range of scientific research applications, including:

Mechanism of Action

AF568 azide, 6-isomer exerts its effects through the formation of stable bioconjugates with alkyne-containing biomolecules via click chemistry. The azide group in this compound reacts with the alkyne group in the presence of a copper(I) catalyst, forming a triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling of biomolecules. The resulting bioconjugates exhibit high fluorescence and photostability, making them ideal for imaging applications .

Comparison with Similar Compounds

AF568 azide, 6-isomer is unique due to its high photochemical stability, specificity, and efficiency in labeling biomolecules. Similar compounds include:

    6-FAM-PEG3-Azide: A fluorescein derivative used for copper-free click chemistry reactions.

    Sulfo-Cy3 Azide: A water-soluble far-red emitting fluorescent dye.

    Cyanine5 Azide: A cyanine dye used for labeling biomolecules.

    Cyanine3 Azide: Another cyanine dye with similar applications

These compounds share similar applications in labeling and imaging but differ in their spectral properties and specific use cases.

Properties

Molecular Formula

C36H34K2N6O10S2

Molecular Weight

853.0 g/mol

IUPAC Name

dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

SMJACSSSBQURHX-UHFFFAOYSA-L

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

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